![molecular formula C18H26N4O4S B10998264 4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B10998264.png)
4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
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Overview
Description
4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound that features an indole moiety, a pyrazine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps, including the formation of the indole and pyrazine rings, followed by the introduction of the sulfonamide group. Common synthetic routes may involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Formation of the Pyrazine Ring: This can be synthesized through cyclization reactions involving diamines and diketones.
Introduction of the Sulfonamide Group: This step typically involves the reaction of the amine group with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in proteins, while the sulfonamide group can form hydrogen bonds with active site residues . These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptophan and serotonin share the indole moiety.
Pyrazine Derivatives: Compounds like pyrazinamide and phenazine share the pyrazine ring.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide group.
Uniqueness
4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is unique due to its combination of these three functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H26N4O4S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[1-(2-methoxyethyl)indole-6-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H26N4O4S/c1-19(2)27(24,25)22-10-8-21(9-11-22)18(23)16-5-4-15-6-7-20(12-13-26-3)17(15)14-16/h4-7,14H,8-13H2,1-3H3 |
InChI Key |
XAICGLGMWKPICS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3CCOC |
Origin of Product |
United States |
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